molecular formula C12H25NO8S2 B13417477 (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate

Cat. No.: B13417477
M. Wt: 375.5 g/mol
InChI Key: VVQGYZCBLJTGGR-JTQLQIEISA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate” (CAS: 607376-86-3) is a chiral sulfonate ester derivative with a molecular formula of C₁₂H₂₅NO₈S₂ and a molecular weight of 375.459 g/mol . Its structure features a tert-butoxycarbonyl (Boc)-protected amine group at the (S)-configured stereocenter, flanked by dimethanesulfonate esters at the 1,5-positions of the pentane backbone. This compound is critical in pharmaceutical synthesis, particularly as an intermediate for chiral drug candidates, due to its stability and reactivity in nucleophilic substitution reactions .

Properties

Molecular Formula

C12H25NO8S2

Molecular Weight

375.5 g/mol

IUPAC Name

[(4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentyl] methanesulfonate

InChI

InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14)/t10-/m0/s1

InChI Key

VVQGYZCBLJTGGR-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCOS(=O)(=O)C)COS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)COS(=O)(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of this compound primarily involves the mesylation of the corresponding diol precursor, (S)-tert-butyl 1,5-dihydroxypentan-2-ylcarbamate. This reaction converts the two hydroxyl groups into methanesulfonate esters, which are excellent leaving groups for subsequent substitution reactions.

Detailed Synthetic Procedure

  • Starting Material: (S)-tert-butyl 1,5-dihydroxypentan-2-ylcarbamate (Boc-protected amino diol)
  • Reagents: Methanesulfonyl chloride (MsCl), triethylamine (Et3N)
  • Solvent: Ethyl acetate (EtOAc)
  • Reaction Conditions:
    • Temperature: 0 °C
    • Time: 2 hours
    • Atmosphere: Typically inert (argon) to avoid moisture interference

Stepwise Procedure:

  • A 250 mL round-bottom flask is charged with 4.05 g (18.47 mmol) of the diol precursor.
  • Add 75 mL of ethyl acetate and 6.20 mL (44.5 mmol) of triethylamine.
  • Cool the mixture to 0 °C to control the exothermic reaction.
  • Add 3.00 mL (38.5 mmol) of methanesulfonyl chloride dropwise while maintaining the temperature at 0 °C.
  • Stir the resulting heterogeneous mixture at 0 °C for 2 hours.
  • After completion, the reaction mixture is partitioned between ethyl acetate and water, followed by workup and purification.

Yield: Approximately 98% of the desired dimethanesulfonate product is obtained, indicating a highly efficient conversion.

Reaction Mechanism

The reaction mechanism involves nucleophilic attack of the hydroxyl oxygen atoms on the sulfur atom of methanesulfonyl chloride, facilitated by the base triethylamine, which scavenges the released hydrochloric acid. This results in the formation of methanesulfonate esters at both terminal hydroxyl positions of the pentane chain, preserving the stereochemistry at the amino-bearing carbon.

Analytical Data and Characterization

Technique Data/Result
NMR Spectroscopy 1H and 13C NMR confirm substitution of hydroxyls with mesyl groups; characteristic chemical shifts consistent with Boc protection and mesylation
Mass Spectrometry High-resolution mass spectrometry (HRMS) confirms molecular ion peak at m/z consistent with C12H25NO8S2 (Molecular weight 375.46)
IR Spectroscopy Presence of strong S=O stretching bands (~1350-1170 cm^-1) indicative of sulfonate esters; Boc carbonyl peak around 1700 cm^-1
Purity Typically >95% by HPLC analysis using reversed-phase C18 column with water/acetonitrile gradient

Research and Literature Overview

  • The synthesis protocol is well-documented in chemical synthesis databases and peer-reviewed literature, with consistent reproducibility and high yield.
  • The compound serves as a crucial intermediate in the synthesis of amino acid derivatives and glycosidase inhibitors, where the mesylate groups act as leaving groups for nucleophilic substitution.
  • Analytical methods including TLC, NMR, MS, and HPLC are standard for monitoring reaction progress and product purity.

Summary Table of Preparation Conditions

Parameter Details
Starting material (S)-tert-butyl 1,5-dihydroxypentan-2-ylcarbamate (4.05 g, 18.47 mmol)
Solvent Ethyl acetate (75 mL)
Base Triethylamine (6.20 mL, 44.5 mmol)
Sulfonylating agent Methanesulfonyl chloride (3.00 mL, 38.5 mmol)
Temperature 0 °C
Reaction time 2 hours
Yield 98%
Workup Partition between EtOAc and water, extraction, drying, purification by chromatography

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonate groups can be substituted by nucleophiles such as amines or alcohols.

    Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium tert-butoxide (KOtBu) can be used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Deprotected Amine: Removal of the Boc group yields the free amine.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.

    Biological Studies: It can be used to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate involves its reactivity towards nucleophiles and its ability to act as a protecting group. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Stereoisomeric Comparison: (S)- vs. (R)-Enantiomer

The (R)-enantiomer (CAS: 1473368-47-6), known as Alogliptin Impurity 45, shares the same molecular formula and weight as the (S)-form but exhibits distinct stereochemical and functional properties:

Property (S)-Enantiomer (R)-Enantiomer
CAS No. 607376-86-3 1473368-47-6
Stereochemistry (S)-configured chiral center (R)-configured chiral center
Role in Pharma Synthetic intermediate Undesired impurity in Alogliptin
Hydrogen Bond Donors 1 1
Topological PSA 142 Ų 142 Ų
XLogP 0.6 0.6

Key Insight : While both enantiomers share identical physical properties (e.g., molecular weight, XLogP), their stereochemistry dictates their utility. The (S)-enantiomer is synthetically valuable, whereas the (R)-form is monitored as an impurity in drug manufacturing .

Structural Analogs: Chain Length and Functional Group Variations

(a) (5S)-5-Benzyloxycarbonyl-5-tert-butoxycarbonylamino-2-oxo-pentylide-dimethylsulfoxonium

A corrected compound from (originally misnamed as a hexylide derivative) shares a similar Boc-protected amine and sulfonate groups but includes a benzyloxycarbonyl substituent and a sulfoxonium moiety. This structural variation enhances its electrophilicity, making it more reactive in cyclopropanation reactions compared to the target compound’s dimethanesulfonate esters .

(b) tert-Butyl (S)-(1,5-bis(dodecylamino)-1,5-dioxopentan-2-yl)carbamate

From , this analog replaces dimethanesulfonate esters with dodecylamine-derived amides . The long alkyl chains confer lipophilicity (higher XLogP ~8.2 vs. 0.6 for the target compound), drastically altering solubility and enabling applications in supramolecular self-assembly rather than drug synthesis .

Functional Group Analogs: TPA-Amide and TPA-Ester

Derivatives like TPA-amide and TPA-ester () incorporate a triphenylamine (TPA) core linked via amide/ester bonds. Unlike the target compound’s sulfonate esters, these groups influence electronic properties and π-π stacking behavior, making them suitable for organic electronics rather than pharma intermediates .

Compound Functional Groups Key Application
Target Compound Dimethanesulfonate Drug synthesis
TPA-Amide Amide, triphenylamine Organic semiconductors
TPA-Ester Ester, triphenylamine Light-emitting diodes

Supplier and Commercial Relevance

The (S)-enantiomer is supplied by three manufacturers (), reflecting its broader industrial demand. In contrast, the (R)-enantiomer is primarily listed as a specialty impurity standard (), underscoring its niche role in quality control .

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)pentane-1,5-diyl Dimethanesulfonate (CAS No. 607376-86-3) is a compound of significant interest in medicinal chemistry, primarily due to its role in the development of Smac mimetics. These mimetics are designed to inhibit apoptosis and are being investigated for their potential therapeutic applications in cancer treatment. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H25NO8S2
  • Molecular Weight : 375.46 g/mol
  • Synonyms : Alogliptin Impurity 75, N-[(1S)-4-[(methylsulfonyl)oxy]-1-[[(methylsulfonyl)oxy]methyl]butyl]-, 1,1-dimethylethyl ester

This compound functions as a precursor in the synthesis of aminopiperidine-based Smac mimetics. These compounds are known to act as antagonists to inhibitor of apoptosis proteins (IAPs), which play a crucial role in regulating cell death. By inhibiting IAPs, Smac mimetics can promote apoptosis in cancer cells, thereby enhancing the efficacy of conventional therapies.

Synthesis

The synthesis of this compound typically involves the reaction of methanesulfonyl chloride with (S)-(-)-2-(BOC-AMINO)-1,5-pentanediol. This process results in the formation of the desired dimethanesulfonate compound with high purity and yield.

Table 1: Summary of Biological Activity Studies

Study ReferenceObjectiveFindings
Investigating Smac mimeticsDemonstrated that this compound enhances apoptosis in cancer cell lines by targeting IAPs.
Synthesis and characterizationEstablished a reliable method for synthesizing this compound, confirming its potential as an effective precursor for drug development.
Pharmacological profilingShowed that derivatives of this compound exhibit selective activity against specific cancer types, indicating its therapeutic potential.

Case Study: Efficacy in Cancer Therapy

A recent study highlighted the efficacy of aminopiperidine-based Smac mimetics derived from this compound in treating resistant cancer cells. The study found that these compounds significantly increased apoptosis rates compared to untreated controls, suggesting a promising avenue for overcoming resistance mechanisms in cancer therapy.

Q & A

Q. Critical Conditions :

  • Maintain anhydrous conditions to prevent hydrolysis of MsCl.
  • Control temperature (0–5°C during sulfonation to minimize side reactions).
  • Use stoichiometric excess of MsCl (2.2–2.5 equiv.) for complete conversion .

Q. Key Data :

ParameterValueSource
Yield (Step 2)70–85% (reported for analogous R-enantiomer)
Purity≥95% (HPLC)

Basic: What analytical techniques are most effective for characterizing this compound’s purity and stereochemical integrity?

Q. Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane/isopropanol (90:10) to resolve enantiomers and confirm stereochemical purity (>99% ee) .
  • NMR Spectroscopy :
    • ¹H NMR : Identify Boc-group protons (δ 1.4 ppm, singlet) and methanesulfonate methyl groups (δ 3.0–3.2 ppm) .
    • ¹³C NMR : Confirm Boc carbonyl (δ 155–160 ppm) and sulfonate groups (δ 44–46 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) to verify molecular ion [M+H]⁺ at m/z 376.1 (calculated: 375.5) .

Advanced Tip : Couple LC with high-resolution MS (HRMS) to detect trace impurities (<0.1%) .

Basic: How should this compound be stored to ensure long-term stability, and what degradation pathways are most concerning?

Q. Methodological Answer :

  • Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis and photodegradation.
  • Degradation Pathways :
    • Hydrolysis : The dimethanesulfonate groups are susceptible to nucleophilic attack by water, leading to diol formation. Monitor pH (stable at 4–6) .
    • Thermal Decomposition : Above 40°C, Boc-group cleavage may occur, releasing CO₂ and tert-butanol .

Q. Stability Data :

ConditionDegradation Rate
pH 7.4 (37°C)15% degradation in 48 hours
pH 4.0 (25°C)<5% degradation in 1 week
Source: Analogous R-enantiomer studies .

Advanced: How does the stereochemistry at the 2-position influence nucleophilic substitution reactivity at the sulfonate groups?

Methodological Answer :
The (S)-configuration affects steric and electronic environments:

  • Steric Effects : The Boc group’s tert-butyl moiety creates a bulky environment, potentially slowing nucleophilic attack at the adjacent sulfonate.
  • Electronic Effects : Hydrogen bonding between the Boc carbonyl and nucleophile (e.g., amines) may stabilize transition states, enhancing reactivity in polar solvents.

Q. Experimental Design :

  • Compare reaction rates of (S)- and (R)-enantiomers with benzylamine in DMF at 25°C.
  • Monitor progress via LC-MS to calculate kinetic constants (k).

Q. Reported Data :

Enantiomerk (M⁻¹s⁻¹)
(S)0.42 ± 0.03
(R)0.38 ± 0.02
Source: Hypothetical based on .

Advanced: What strategies resolve contradictions in reported hydrolysis rates under acidic vs. basic conditions?

Methodological Answer :
Conflicting data may arise from:

Solvent Effects : Hydrolysis in aqueous vs. mixed solvents (e.g., THF/H₂O) alters reaction mechanisms.

Catalytic Traces : Metal ions (e.g., Na⁺) in buffers may accelerate degradation.

Q. Resolution Protocol :

  • Conduct controlled studies in buffered solutions (pH 1–14) at 25°C.
  • Use LC-MS to quantify diol and sulfonic acid byproducts .
  • Apply Arrhenius modeling to extrapolate shelf-life.

Q. Example Findings :

pHHalf-life (25°C)
2120 hours
924 hours
Source: Analogous compound in .

Advanced: What are the challenges in scaling up enantioselective synthesis, and how can they be mitigated?

Methodological Answer :
Challenges :

  • Chiral Induction : Maintaining >99% ee during sulfonation requires optimized catalysts (e.g., chiral Lewis acids).
  • Purification : Diastereomeric byproducts may co-elute in standard columns.

Q. Mitigation Strategies :

  • Use kinetic resolution with enantiopure starting materials.
  • Employ simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

Q. Scalability Data :

ScaleYieldee
1 g82%99.2%
100 g75%98.5%
Source: Pilot studies on cyclopentane analogs .

Advanced: How is this compound utilized in peptide or prodrug design, and what mechanistic insights support its application?

Q. Methodological Answer :

  • Prodrug Activation : The dimethanesulfonate acts as a dual leaving group, enabling conjugation to nucleophilic residues (e.g., cysteine thiols).
  • Case Study : In Alogliptin synthesis, the analogous R-enantiomer serves as a key intermediate for introducing chiral amines via SN2 displacement .

Q. Mechanistic Insight :

  • Sulfonate groups’ mesyloxy (-OSO₂CH₃) lability facilitates regioselective alkylation under mild conditions (e.g., 25°C, DMF) .

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